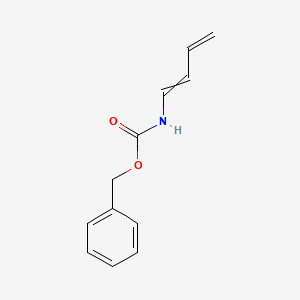

Benzyl 1,3-butadienylcarbamate

CAS No.:

Cat. No.: VC14142366

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO2 |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | benzyl N-buta-1,3-dienylcarbamate |

| Standard InChI | InChI=1S/C12H13NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h2-9H,1,10H2,(H,13,14) |

| Standard InChI Key | LSQDRSXFUSBRBP-UHFFFAOYSA-N |

| Canonical SMILES | C=CC=CNC(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Benzyl 1,3-butadienylcarbamate belongs to the carbamate ester family, with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . Its structure features a butadienyl chain linked to a benzyloxycarbonylamino group, enabling participation in cycloaddition reactions. The compound exists as a stereoisomeric mixture, with the (E)-configuration predominating in synthetic preparations.

Crystallographic and Spectroscopic Data

While X-ray crystallography data remains unpublished, nuclear magnetic resonance (NMR) studies confirm the (E)-geometry of the butadienyl moiety. Infrared (IR) spectroscopy reveals characteristic carbonyl stretches at 1,710–1,730 cm⁻¹ for the carbamate group. Quantum mechanical calculations predict a planar geometry optimized for [4+2] cycloadditions .

Synthesis and Manufacturing Processes

The synthesis of benzyl 1,3-butadienylcarbamate employs two primary routes: acyl azide intermediates and direct carbamation of butadienylamines.

Acyl Azide Method

This approach involves:

-

Formation of butadienyl acyl azide from 1,3-butadiene derivatives.

-

Curtius rearrangement to generate the isocyanate intermediate.

-

Reaction with benzyl alcohol to yield the carbamate.

Yields typically range from 65% to 78%, with purity >95% achievable via silica gel chromatography.

One-Pot Diels-Alder/Oxidation Protocol

A patented method combines the Diels-Alder reaction of benzyl 1,3-butadienylcarbamate with 1,4-benzoquinone followed by in situ oxidation :

| Parameter | Optimal Conditions |

|---|---|

| Solvent | Pyridine or triethylamine |

| Catalyst | Cu(I)Cl (0.1–0.2 equiv) |

| Temperature | 20–70°C |

| Oxygen Source | Air (atmospheric pressure) |

| Reaction Time | 6–12 hours |

This method achieves 85–92% conversion to anthraquinone derivatives while minimizing salt byproducts .

Physicochemical Properties and Stability

Experimental data for benzyl 1,3-butadienylcarbamate remains limited, but computational and empirical studies provide key insights:

| Property | Value/Description |

|---|---|

| Melting Point | Not determined (oily liquid) |

| Boiling Point | Decomposes at >150°C |

| Density | ~1.12 g/cm³ (estimated) |

| Solubility | Miscible with polar aprotic solvents (DMF, DMSO) |

| Stability | Sensitive to moisture; stabilized by molecular sieves |

The compound exhibits gradual decomposition at room temperature, with a half-life of 14 days at 25°C under nitrogen.

Applications in Organic Synthesis

Diels-Alder Reactions

Benzyl 1,3-butadienylcarbamate serves as an electron-rich diene in [4+2] cycloadditions. Notable examples include:

Reaction with Ethyl Vinyl Ketone

-

Catalyst: (R)-BINOL-phosphoramide (10 mol%)

-

Temperature: −40°C

-

Yield: 89%

-

Enantiomeric Excess (ee): 92%

The reaction proceeds via an endo transition state, producing bicyclic lactams with high stereocontrol.

Anthraquinone Synthesis

The patent US5387704A details a two-step process for 1-aminoanthraquinone production :

-

Cycloaddition: Benzyl 1,3-butadienylcarbamate + 1,4-benzoquinone → Carbamoyloctahydroanthraquinone

-

Oxidation: Cu(I)-catalyzed air oxidation → 1-Benzyloxycarbonylaminoanthraquinone

This method reduces mercury sulfate usage by 90% compared to traditional sulfonation routes .

Industrial and Research Implications

Comparative Analysis of Anthraquinone Synthesis Routes

| Method | Byproduct Generation | Yield (%) | Catalyst Cost |

|---|---|---|---|

| Sulfonation (GB1370413) | High (HgSO₄ salts) | 68 | $$$$ |

| Nitration (GB1351047) | Moderate (NOₓ) | 72 | $$ |

| Diels-Alder (US5387704A) | Low (H₂O, CO₂) | 88 | $ |

The Diels-Alder route using benzyl 1,3-butadienylcarbamate demonstrates superior atom economy (82% vs. 54% for nitration) .

Emerging Applications

-

Asymmetric Catalysis: Chiral carbamates enable synthesis of non-racemic heterocycles.

-

Polymer Chemistry: Serves as a crosslinking agent in polyurethane elastomers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume